molecular formula C28H28ClN3O3 B11308393 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11308393
M. Wt: 490.0 g/mol
InChI Key: TYASXWGHTDYESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-3-methylphenol and 1-(4-methylphenyl)pyrrolidin-2-one.

    Formation of Intermediates: The 4-chloro-3-methylphenol is reacted with epichlorohydrin to form 3-(4-chloro-3-methylphenoxy)-1,2-epoxypropane.

    Nucleophilic Substitution: The epoxy compound is then reacted with 1H-1,3-benzodiazole to form the intermediate 3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl-1H-1,3-benzodiazole.

    Final Coupling: The final step involves coupling the intermediate with 1-(4-methylphenyl)pyrrolidin-2-one under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group.

    Reduction: Reduction reactions can occur at the benzodiazole ring or the pyrrolidinone moiety.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid derivative.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: Substitution reactions can replace the chloro group with various nucleophiles, resulting in different substituted phenyl derivatives.

Scientific Research Applications

4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydroxypropyl group may facilitate binding through hydrogen bonding, while the benzodiazole and pyrrolidinone moieties can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: A simpler compound with similar phenoxy and chloro groups.

    1-(4-methylphenyl)pyrrolidin-2-one: Shares the pyrrolidinone structure.

    3-(4-chloro-3-methylphenoxy)-1,2-epoxypropane: An intermediate in the synthesis of the target compound.

Uniqueness

The uniqueness of 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H28ClN3O3

Molecular Weight

490.0 g/mol

IUPAC Name

4-[1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O3/c1-18-7-9-21(10-8-18)31-15-20(14-27(31)34)28-30-25-5-3-4-6-26(25)32(28)16-22(33)17-35-23-11-12-24(29)19(2)13-23/h3-13,20,22,33H,14-17H2,1-2H3

InChI Key

TYASXWGHTDYESS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC(=C(C=C5)Cl)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.